molecular formula C7H6ClN3S B8689567 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE

8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE

Cat. No.: B8689567
M. Wt: 199.66 g/mol
InChI Key: MVWYJNFHMGVMKB-UHFFFAOYSA-N
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Description

8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 8th position and a methylthio group at the 3rd position of the imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with methylthiourea under basic conditions, followed by cyclization to form the imidazo[1,5-a]pyrazine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production. The scalability of the synthesis process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Iron powder, HCl

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Amino or thiol-substituted imidazo[1,5-a]pyrazines

Scientific Research Applications

8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is unique due to the specific positioning of the chlorine and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

8-chloro-3-methylsulfanylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H6ClN3S/c1-12-7-10-4-5-6(8)9-2-3-11(5)7/h2-4H,1H3

InChI Key

MVWYJNFHMGVMKB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2N1C=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-chloro-pyrazin-2-ylmethyl)-thiocarbamic acid S-methyl ester (3.05 g, 0.0140 mol) in MeCN (70 mL) were added DMF (4.3 mL, 0.056 mol) and POCl3 (5.2 mL, 0.056 mol) at 0° C. under nitrogen. The reaction mixture was slowly warmed to rt and stirred at rt overnight. LC-MS showed the SM was completely consumed. The solvent was evaporated under reduced pressure and the residue was cooled at 0° C. and diluted with EtOAc (250 mL), then quenched with sat. aq. NaHCO3 (100 mL). The mixture was washed brine (50 mL), and dried over anhydrous sodium sulfate. The crude material was purified by silica gel chromatography (Hexane EtOAc=80:20→70:30) to give the title compound as a light-yellow solid, 1.75 g, 63% yield. LC-MS (ES+): 200/202 (3/1) [MH+], and 1H NMR (CDCl3, 400 MHz): δ 2.71 (s, 3H), 7.40 (d, J=5.1 Hz, 1H), 7.74 (dd, J=5.1, 1.0 Hz, 1H), 7.90 (s, 1H).
Name
(3-chloro-pyrazin-2-ylmethyl)-thiocarbamic acid S-methyl ester
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
63%

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